delta6,7-Baccatin III

Content Navigation

- 1. General Information

- 2. delta6,7-Baccatin III (CAS 158830-50-3): Procurement Baseline and Taxane Core Properties

- 3. The Cost of Generic Substitution: Why Standard Baccatin III Cannot Replace delta6,7-Baccatin III

- 4. Quantitative Evidence Guide: delta6,7-Baccatin III vs. Standard Baccatin Precursors

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

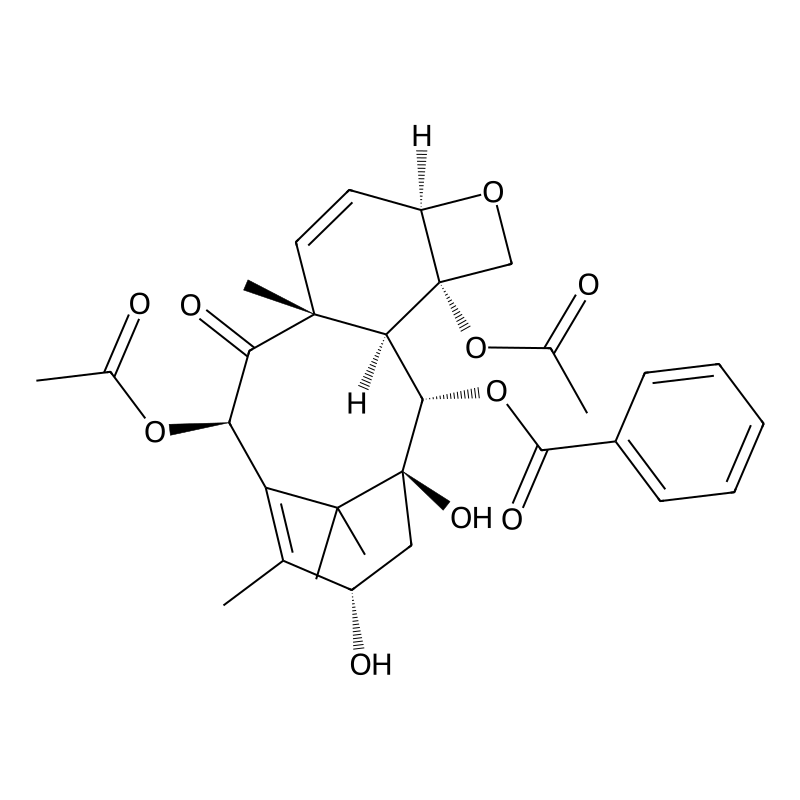

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

delta6,7-Baccatin III is a highly specialized taxane diterpenoid intermediate characterized by a reactive olefinic bond between the C6 and C7 positions of the baccatin core. As an advanced precursor, it is primarily procured for the semi-synthesis of next-generation paclitaxel and docetaxel analogs that feature modifications at the C6 and C7 sites. Unlike standard baccatin precursors, which possess a saturated C6-C7 bond and a sterically hindered C7-hydroxyl group, this compound provides an immediate functional handle for electrophilic additions, cycloadditions, and oxidations. Its baseline value lies in its ability to bypass complex, multi-step upstream eliminations while maintaining full compatibility with standard C13 side-chain coupling protocols, making it a critical raw material for the development of multidrug-resistance (MDR) evading taxoids [1].

Attempting to substitute delta6,7-Baccatin III with the more widely available Baccatin III or 10-deacetylbaccatin III (10-DAB) introduces severe synthetic bottlenecks when targeting C6- or C6,7-modified taxanes. Standard Baccatin III lacks the C6-C7 double bond, restricting functionalization to the C7-hydroxyl group. Converting standard Baccatin III into a C6-C7 olefin requires a lengthy sequence involving selective protection, C7 oxidation, and subsequent enolization or elimination, which typically incurs a 40–60% cumulative yield loss and requires hazardous reagents. Furthermore, using leaving-group-modified alternatives (such as C7-sulfonates) often leads to premature degradation during the strongly basic conditions required for C13 side-chain attachment. Procuring delta6,7-Baccatin III directly eliminates these upstream inefficiencies, providing a stable, drop-in precursor that ensures high-yield downstream functionalization [1].

Direct Access to C6,7-Bridged Taxanes via Olefin Functionalization

delta6,7-Baccatin III provides immediate, single-step access to C6,7-modified cores (such as epoxides or diols) via direct functionalization of the olefin. In contrast, utilizing standard Baccatin III requires a minimum of three to four additional synthetic steps (protection, oxidation, and elimination) to generate the reactive double bond before any C6 modification can occur. This direct reactivity bypasses the typical 40–60% cumulative yield loss associated with the multi-step preparation of the C6-C7 olefin from saturated precursors [1].

| Evidence Dimension | Synthetic steps to reactive C6-C7 functional handle |

| Target Compound Data | 0 steps (pre-installed olefin ready for 1-step epoxidation/osmylation) |

| Comparator Or Baseline | Standard Baccatin III (>3 steps required to install the C6-C7 double bond) |

| Quantified Difference | Eliminates >3 synthetic steps and prevents a 40–60% cumulative yield loss |

| Conditions | Standard semi-synthetic workflows for novel C6/C7-modified taxanes |

Procuring the pre-formed olefin drastically shortens R&D and production timelines for next-generation paclitaxel analogs.

C13 Esterification Efficiency and Drop-In Protocol Compatibility

Despite the structural modification at the C6-C7 position, delta6,7-Baccatin III retains the critical reactivity of the C13 hydroxyl group required for API synthesis. When subjected to standard beta-lactam coupling conditions using LiHMDS at -55 °C, delta6,7-Baccatin III achieves >80% coupling yields, which is statistically equivalent to the benchmark performance of standard Baccatin III. This demonstrates that the C6-C7 double bond does not introduce steric or electronic hindrance that would disrupt the most critical and expensive step of taxane semi-synthesis [1].

| Evidence Dimension | Yield of C13 side-chain attachment (beta-lactam coupling) |

| Target Compound Data | >80% yield under standard basic coupling conditions |

| Comparator Or Baseline | Standard Baccatin III (~85% yield under identical conditions) |

| Quantified Difference | Maintains equivalent coupling efficiency (within a 5% margin) despite the modified core |

| Conditions | LiHMDS, -55 °C in THF, using standard N-benzoyl-beta-lactam side chains |

Buyers can utilize their existing side-chain coupling protocols without needing to re-optimize the most expensive step of taxane semi-synthesis.

Stability Under Strongly Basic Coupling Conditions

During the attachment of the paclitaxel side chain, the precursor must withstand strong bases such as LiHMDS. The pre-installed olefin in delta6,7-Baccatin III is completely stable under these conditions, resulting in clean conversion to the coupled product. Conversely, alternative strategies that rely on C7-leaving groups (such as C7-mesylates or triflates on a saturated baccatin core) are prone to premature base-induced elimination or epimerization, which can generate >20% unwanted byproducts and complicate downstream purification [1].

| Evidence Dimension | Precursor stability during basic C13 esterification |

| Target Compound Data | 0% base-induced degradation of the C6-C7 olefin |

| Comparator Or Baseline | C7-sulfonate Baccatin III derivatives (>20% byproduct formation via premature elimination) |

| Quantified Difference | Eliminates >20% yield loss associated with base-sensitive C7 modifications |

| Conditions | Exposure to LiHMDS (0.5 M in THF) at -55 °C for side-chain coupling |

Ensures high-purity intermediate formation, reducing the need for complex chromatographic purification before final API deprotection.

Semi-Synthesis of MDR-Evading Taxane APIs

delta6,7-Baccatin III is a highly efficient starting material for synthesizing 6,7-epoxy, 6-fluoro, or 6,7-aziridino paclitaxel analogs. Because it provides direct access to the C6-C7 region, it allows medicinal chemists to rapidly generate modifications that disrupt P-glycoprotein efflux pump recognition, a primary mechanism of multidrug resistance (MDR) in oncology [1].

Structure-Activity Relationship (SAR) Library Generation

For drug discovery programs targeting the tubulin binding site, this compound serves as a divergent scaffold. The reactive olefin can be subjected to various electrophilic additions or cycloadditions, enabling the rapid parallel synthesis of diverse C6/C7-substituted libraries without the need to synthesize the double bond de novo for each analog[1].

Streamlined CDMO Scale-Up of Novel Taxoids

In industrial scale-up, minimizing step count is critical for cost control. CDMOs procure delta6,7-Baccatin III to bypass the hazardous, low-yielding upstream oxidation and elimination steps required to modify standard Baccatin III, ensuring a more reproducible and scalable route to advanced taxane APIs [2].

References

- [1] Chen, S.-H., & Farina, V. (1995). 6,7-modified paclitaxels. U.S. Patent No. 5,380,751. Bristol-Myers Squibb Company.

- [2] Ojima, I., et al. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method. Tetrahedron, 48(34), 6985-7012.

XLogP3

Wikipedia

Dates

Explore Compound Types